molecular formula C22H28N4O3S B2998778 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 627887-76-7

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2998778
CAS No.: 627887-76-7
M. Wt: 428.55
InChI Key: NLFPEKLGOGYWNV-UHFFFAOYSA-N
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Description

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:

  • A 3-(diethylamino)propyl chain at position 1, contributing tertiary amine functionality.
  • A 2,4-dimethylthiazole-5-carbonyl group at position 4, introducing aromatic heterocyclic and carbonyl motifs.
  • A pyridin-3-yl group at position 5, enabling hydrogen bonding and π-π interactions.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic motifs.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-5-25(6-2)11-8-12-26-18(16-9-7-10-23-13-16)17(20(28)22(26)29)19(27)21-14(3)24-15(4)30-21/h7,9-10,13,18,28H,5-6,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPEKLGOGYWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be characterized by its molecular formula C22H29N3O4SC_{22}H_{29}N_{3}O_{4}S and a molecular weight of 431.55 g/mol. Its structure includes several functional groups, notably:

  • Thiazole moiety : Implicated in various biological activities.
  • Pyrrolone framework : Known for its diverse pharmacological properties.
  • Diethylamino group : Enhances solubility and potential receptor interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including but not limited to:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential for this compound as an antimicrobial agent.
  • Neuroprotective Effects : The diethylamino group may contribute to neuroprotective properties, which are crucial in treating neurodegenerative diseases.

While specific mechanisms for this compound remain under investigation, initial findings suggest interactions with various biological targets. The unique combination of functional groups may facilitate binding to specific receptors or enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of the target compound. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
1-(3-(dimethylamino)propyl)-4-(2-methylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-oneSimilar pyrrolone and thiazole structureAntimicrobial
3-(dimethylamino)-1-(2-thiazolyl)propan-1-oneContains thiazole and amine groupsNeuroprotective
4-(2,4-dimethylthiazole)carbonyl derivativesVariations in side chainsPotential anticancer activity

Study 1: Antimicrobial Evaluation

A study conducted on related thiazole derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 16 µg/mL against resistant strains .

Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of thiazole-containing compounds indicated that they could mitigate oxidative stress in neuronal cells. This suggests that the target compound may possess similar protective qualities, warranting further investigation into its potential therapeutic applications .

Study 3: Synthesis and Characterization

The synthesis of the target compound has been achieved through several methods, emphasizing the importance of structural modifications in enhancing biological activity. Variations in the side chains have been linked to differing potencies in biological assays .

Comparison with Similar Compounds

Structural Analog: 1-(3-(Dimethylamino)propyl)-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Property Target Compound Analog
Aminoalkyl Chain Diethylamino group (C₄H₁₀N) Dimethylamino group (C₃H₈N)
Acyl Substituent 2,4-Dimethylthiazole-5-carbonyl 4-Ethoxy-3-methylbenzoyl
Aromatic Group Pyridin-3-yl 4-Fluorophenyl
Key Implications Higher lipophilicity due to diethylamino Reduced steric hindrance (dimethylamino)
Thiazole enhances π-stacking Ethoxybenzoyl may improve metabolic stability

Research Findings :

  • The thiazole moiety (target) may exhibit stronger π-π interactions with aromatic residues in proteins compared to the ethoxybenzoyl group (analog), influencing binding affinity .

Structural Analog: 5-amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Property Target Compound Analog
Core Structure 1H-pyrrol-2(5H)-one 1,2-dihydro-3H-pyrrol-3-one
Substituent at N1 Diethylaminopropyl Benzodioxol-5-ylmethyl
Thiazole Group 2,4-Dimethylthiazole-5-carbonyl 4-Methylthiazol-2-yl
Key Implications Tertiary amine improves CNS penetration Benzodioxole may confer metabolic resistance

Research Findings :

  • The benzodioxole group in the analog could reduce oxidative metabolism compared to the diethylaminopropyl chain in the target compound.

Structural Analog: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

Property Target Compound Analog
Core Structure Pyrrol-2-one Chromen-4-one
Heterocyclic Group Pyridin-3-yl Pyrazolo[3,4-d]pyrimidine
Fluorine Substitution None Dual fluorine atoms (positions 5 and 3)
Key Implications Pyrrolone core may favor kinase inhibition Chromenone scaffold likely targets kinases

Research Findings :

  • The chromenone core (analog) may exhibit fluorescence properties, useful in biochemical assays, unlike the non-fluorescent pyrrolone core of the target .

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